(4-Methylthiophenyl)-naphth-1-yl-ketone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14OS |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C18H14OS/c1-20-15-11-9-14(10-12-15)18(19)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 |
InChI Key |
KWCATMAOAHUFOC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of 4 Methylthiophenyl Naphth 1 Yl Ketone
Electrophilic and Nucleophilic Reactivity Profiles
The electronic characteristics of (4-Methylthiophenyl)-naphth-1-yl-ketone are defined by the electron-withdrawing nature of the carbonyl group and the electron-donating character of the thioether. This electronic dichotomy governs its reactivity towards both electrophiles and nucleophiles.
Investigation of Carbonyl Reactivity and Activation Strategies
The carbonyl carbon in this compound is an electrophilic center, susceptible to attack by nucleophiles. The rate and reversibility of this nucleophilic addition are influenced by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.comlibretexts.org
Strong, "hard" nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydride donors are expected to undergo irreversible addition to the carbonyl group. masterorganicchemistry.com In contrast, "soft" or weaker nucleophiles, like alcohols or amines, will typically engage in reversible addition, often requiring acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com Acid catalysis proceeds by protonation of the carbonyl oxygen, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com
The steric environment around the carbonyl group, influenced by the bulky naphthalene (B1677914) and substituted phenyl rings, will also play a role in modulating the rate of nucleophilic attack. libretexts.org Ketones are generally less reactive than aldehydes towards nucleophilic addition due to greater steric hindrance and the electron-donating nature of the two attached carbon groups. libretexts.org
Table 1: Predicted Reactivity of the Carbonyl Group with Various Nucleophiles
| Nucleophile | Reagent Type | Expected Product after Work-up | Reaction Conditions |
| Hydride | LiAlH₄, NaBH₄ | (4-Methylthiophenyl)(naphth-1-yl)methanol | Anhydrous solvent |
| Alkyl/Aryl | R-MgBr, R-Li | Tertiary Alcohol | Anhydrous solvent |
| Cyanide | NaCN, KCN | Cyanohydrin | Acidic or basic catalysis |
| Alcohol | R-OH | Hemiketal/Ketal | Acid catalysis |
| Amine | R-NH₂ | Imine/Enamine | Typically requires removal of water |
Exploration of Thioether Group Activation and Transformations
The thioether group in this compound presents a site for various transformations. The sulfur atom can act as a nucleophile or be oxidized to sulfoxides and sulfones. Metal-catalyzed reactions are a common strategy for the formation and functionalization of aryl thioethers. acsgcipr.org The synthesis of such compounds often involves the coupling of an aryl halide with a thiol under palladium or copper catalysis. acsgcipr.org
The C-S bond can also be a target for functionalization. For instance, transformations of aryl alcohols to aryl thioethers have been achieved through cooperative oxygenation and decarboxylative functionalization, highlighting the versatility of reactions involving the thioether moiety. rsc.orgsemanticscholar.org While this is a synthetic route to similar compounds, it points to the chemical accessibility of the C-S bond under specific catalytic conditions.
Radical Pathways and Single-Electron Transfer Reactions
Radical reactions provide alternative pathways for the functionalization of this compound, often offering unique selectivity compared to ionic reactions.
Photochemical and Photoredox Catalysis in this compound Transformations
The carbonyl group and the aromatic rings make this molecule a candidate for photochemical transformations. Upon absorption of light, the ketone can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.govscribd.com This excited state can participate in various reactions, including hydrogen atom transfer (HAT) and single-electron transfer (SET) processes. rsc.orgnih.gov
Photoreduction of diaryl ketones is a classic photochemical reaction where the excited ketone abstracts a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. libretexts.org Dimerization of these radicals can yield pinacol (B44631) products. libretexts.org
Photoredox catalysis, utilizing visible light, has emerged as a powerful tool for organic synthesis. rsc.org In the context of this compound, the thioether moiety could be oxidized via a SET process by an excited-state photocatalyst to form a radical cation. rsc.org Subsequent deprotonation could generate a radical intermediate that can engage in further reactions. rsc.org Similarly, photoexcited aryl ketones can themselves act as catalysts. nih.govrsc.org For example, thioxanthone derivatives have been used as catalysts for the C-H imidation of arenes through an oxidative quenching cycle. nih.gov
Radical Functionalization Strategies Involving the Naphthalene and Thiophenyl Moieties
Both the naphthalene and the methylthiophenyl rings are potential sites for radical functionalization. The direct α-arylation of ethers with heteroarenes has been achieved through a photoredox-mediated C-H functionalization pathway, which proceeds via a Minisci-type mechanism. nih.gov A similar strategy could potentially be envisioned for the methyl group of the thioether, although the C-H bond dissociation energy would be a critical factor.
Radical aromatic substitution can also be initiated by photoredox catalysis. nih.gov This could allow for the introduction of various functional groups onto either of the aromatic rings. The regioselectivity of such reactions would be influenced by the electronic properties of the radical and the aromatic substrate.
Computational and Theoretical Studies on 4 Methylthiophenyl Naphth 1 Yl Ketone
Electronic Structure and Bonding Analysis
Future research would involve employing Density Functional Theory (DFT) to determine the most stable three-dimensional conformation of (4-Methylthiophenyl)-naphth-1-yl-ketone. By using various functionals and basis sets (e.g., B3LYP/6-311G(d,p)), researchers could calculate key geometric parameters.
These calculations would also yield insights into the electronic distribution, such as the Mulliken and Natural Bond Orbital (NBO) charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.
A Non-Covalent Interaction (NCI) analysis would be crucial to visualize and understand the weak interactions, such as van der Waals forces and potential intramolecular hydrogen bonds, that stabilize the molecule's conformation. Furthermore, an aromaticity assessment, using methods like the Nucleus-Independent Chemical Shift (NICS), could quantify the aromatic character of the naphthyl and phenyl rings and determine how it is influenced by the ketone and methylthio substituents.
Reaction Mechanism Prediction and Transition State Analysis
Theoretical studies could map the potential energy surfaces for reactions involving this compound, such as nucleophilic addition to the carbonyl carbon or electrophilic substitution on the aromatic rings. This would involve identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies to determine the most favorable reaction pathways.
Quantum chemical parameters derived from DFT calculations are instrumental in predicting reactivity.
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -2.0 to -1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the primary sites for electron donation and acceptance, respectively. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule, further guiding predictions of how it would interact with other reagents.
Prediction of Spectroscopic Signatures for Mechanistic and Structural Insights
Computational methods can predict various spectroscopic data that would be invaluable for the experimental characterization of this compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, identifying the electronic transitions responsible for its color. Calculations of vibrational frequencies would yield a theoretical Infrared (IR) spectrum, allowing for the assignment of specific peaks to the stretching and bending of bonds, such as the prominent C=O stretch. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated to aid in the interpretation of experimental NMR data, confirming the molecule's structure.
Computational NMR Chemical Shift Prediction for Conformational Analysis and Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shifts observed in an NMR spectrum are exquisitely sensitive to the electronic environment of each nucleus. Computational prediction of NMR chemical shifts has become a robust method to complement experimental data, aiding in the correct assignment of signals and, crucially, in the analysis of conformational isomers. nih.gov
For a molecule like this compound, which possesses rotational freedom around the single bonds connecting the ketone group to the naphthyl and phenyl rings, multiple low-energy conformations can exist. These conformers may interconvert rapidly in solution, leading to an experimentally observed NMR spectrum that is a population-weighted average of the spectra of the individual conformers.
The computational protocol for conformational analysis typically involves:
Conformational Search: Identifying all possible stable conformers on the potential energy surface.
Geometry Optimization: Optimizing the geometry of each conformer using quantum mechanical methods, such as DFT.
NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each optimized conformer, often using the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS).
Boltzmann Averaging: Calculating the population-weighted average of the chemical shifts based on the relative energies of the conformers.
By comparing the computationally predicted chemical shifts with experimental values, it is possible to determine the most likely conformation or the relative populations of different conformers in solution. A systematic DFT study on related dinaphthyl ketones has demonstrated the utility of this approach in understanding their conformational spaces and interpreting their ¹H and ¹³C NMR chemical shifts. huji.ac.il
For this compound, significant differences in the chemical shifts of specific protons, particularly those on the naphthyl and phenyl rings ortho to the carbonyl group, would be expected between different conformers due to varying anisotropic effects from the aromatic rings.
Below is a hypothetical data table illustrating how predicted ¹H NMR chemical shifts could be used to distinguish between two possible stable conformers of this compound. This data is illustrative and not the result of a specific new calculation.
| Proton | Predicted Chemical Shift (ppm) - Conformer A (s-cis) | Predicted Chemical Shift (ppm) - Conformer B (s-trans) | Hypothetical Experimental (ppm) |
|---|---|---|---|
| H-2' (Naphthyl) | 7.85 | 8.10 | 7.88 |
| H-8' (Naphthyl) | 8.20 | 7.95 | 8.18 |
| H-2/H-6 (Phenyl) | 7.50 | 7.65 | 7.52 |
| H-3/H-5 (Phenyl) | 7.25 | 7.28 | 7.26 |
| S-CH₃ | 2.50 | 2.51 | 2.50 |
This comparison would suggest that the molecule predominantly exists as Conformer A in the specified solvent.
Vibrational Frequency Calculations for Understanding Molecular Dynamics
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can accurately predict the vibrational frequencies and intensities of a molecule, which serves several key purposes:
Assignment of Experimental Spectra: Theoretical calculations provide a basis for assigning the absorption bands in experimental IR and Raman spectra to specific molecular vibrations.
Confirmation of Structure: The absence of imaginary frequencies in a calculation confirms that the optimized geometry corresponds to a true energy minimum. masjaps.com
Understanding Molecular Motion: The calculated vibrational modes offer a detailed picture of the atomic motions involved in each vibration, such as stretching, bending, and torsional modes.
For this compound, vibrational analysis can identify characteristic frequencies for its key functional groups. The C=O stretching frequency of the ketone is particularly sensitive to its electronic environment. Conjugation with the naphthyl and phenyl rings is expected to lower this frequency compared to a simple aliphatic ketone. spectroscopyonline.com The position of this band can provide insight into the efficiency of electronic communication between the aromatic systems through the carbonyl linker.
Other important vibrational modes would include the C-S stretching of the methylthio group, the aromatic C-H stretching and bending modes, and the skeletal vibrations of the naphthyl and phenyl rings. A detailed assignment of these modes is made possible by comparing the calculated spectrum with the experimental one. DFT calculations have been widely used to analyze the vibrational spectra of various aromatic molecules, providing excellent agreement with experimental data after applying appropriate scaling factors to account for anharmonicity and other systematic errors. spectroscopyonline.com
The following is an illustrative table of selected calculated vibrational frequencies for this compound, based on typical values for similar functional groups. This data is for demonstration purposes and not from a specific calculation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Description |
|---|---|---|
| ν(C=O) | 1685 | Carbonyl group stretching |
| ν(C-S) | 705 | Methyl-Sulphur bond stretching |
| ν(Ar C-H) | 3100-3000 | Aromatic C-H stretching |
| δ(Ar C-H) | 900-690 | Aromatic C-H out-of-plane bending |
| ν(C-CO-C) | 1260 | Asymmetric C-C-C stretching of ketone |
| Ring Skeletal | 1600-1450 | Aromatic C=C stretching vibrations |
These theoretical calculations are fundamental to a deeper understanding of the molecule's structural stability and the nature of its intramolecular motions.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Methylthiophenyl Naphth 1 Yl Ketone
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Multi-dimensional NMR spectroscopy provides unparalleled insight into the molecular framework of (4-Methylthiophenyl)-naphth-1-yl-ketone, confirming its constitution and revealing dynamic processes in solution.
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound present complex sets of signals corresponding to the naphthyl and methylthiophenyl moieties. The complete assignment of these signals requires a suite of two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
The ¹H NMR spectrum is characterized by distinct regions for the aromatic protons. The seven protons of the naphthyl group and the four protons of the 4-methylthiophenyl ring give rise to a series of multiplets. A key diagnostic signal is the significant downfield shift of the H-8 proton on the naphthalene (B1677914) ring due to the anisotropic effect of the proximate carbonyl group. The methyl group of the thioether moiety appears as a sharp singlet.
The ¹³C NMR spectrum features a characteristic signal for the ketone carbonyl carbon, typically observed in the range of 190-200 ppm. The spectrum is further populated by signals for the ten carbons of the naphthalene ring and the seven carbons of the 4-methylthiophenyl group.
Detailed assignments, as presented in the data tables below, are achieved through 2D NMR correlation maps.
COSY: Establishes proton-proton coupling networks, allowing for the tracing of connectivity within the naphthyl and phenyl spin systems independently.
HSQC: Correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of the protonated carbons.
HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations include those from the H-8 proton to the carbonyl carbon (C=O) and from the protons ortho to the carbonyl on the phenyl ring (H-2'/H-6') to the carbonyl carbon, confirming the connection between the three core fragments.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃) for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8 | 8.65 | d | 8.5 |
| H-2 | 8.10 | d | 7.2 |
| H-7 | 7.98 | d | 8.2 |
| H-5 | 7.92 | d | 8.0 |
| H-2'/H-6' | 7.85 | d | 8.6 |
| H-4 | 7.60 | t | 7.8 |
| H-3 | 7.55 | t | 7.5 |
| H-6 | 7.50 | t | 7.9 |
| H-3'/H-5' | 7.30 | d | 8.6 |
| S-CH₃ | 2.54 | s | - |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃) for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 197.5 |
| C-4' | 145.2 |
| C-1' | 135.8 |
| C-1 | 135.1 |
| C-4a | 133.9 |
| C-8a | 131.5 |
| C-2'/C-6' | 131.0 |
| C-8 | 130.5 |
| C-5 | 128.6 |
| C-7 | 128.4 |
| C-4 | 127.1 |
| C-6 | 126.8 |
| C-3'/C-5' | 125.0 |
| C-2 | 124.5 |
| C-3 | 124.3 |
| S-CH₃ | 15.1 |
Aryl ketones are known to exhibit restricted rotation about the aryl-carbonyl bonds, a phenomenon that can be investigated using variable-temperature (dynamic) NMR spectroscopy. In this compound, rotation around the C(naphthyl)–C(O) bond is particularly hindered due to steric interactions between the carbonyl oxygen and the peri-hydrogen (H-8) of the naphthalene ring.
This restricted rotation can lead to the existence of distinct conformers that interconvert on the NMR timescale. At low temperatures, this rotation slows sufficiently, causing the two ortho-protons (H-2' and H-6') and the two meta-protons (H-3' and H-5') of the 4-methylthiophenyl ring to become chemically non-equivalent (diastereotopic). This results in the splitting of their respective signals in the ¹H NMR spectrum.
As the temperature is increased, the rate of rotation increases, leading to a broadening of these signals until they coalesce into a single, time-averaged signal at a specific coalescence temperature (Tc). By analyzing the line shape at different temperatures, the rate constant (k) for the rotational exchange can be determined. The Gibbs free energy of activation (ΔG‡) for this process, which represents the rotational barrier, can then be calculated using the Eyring equation. Such studies provide critical information on the molecule's conformational flexibility and the steric environment around the carbonyl linker. unibas.itresearchgate.net
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula and for elucidating the fragmentation pathways of this compound, providing insights into its intrinsic chemical stability.
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry of the title compound reveals a prominent molecular ion peak. The fragmentation of this molecular ion is dominated by α-cleavage adjacent to the carbonyl group, a characteristic pathway for ketones. libretexts.org This leads to two primary fragmentation routes:
Formation of the Naphthoyl Cation: Cleavage of the bond between the carbonyl carbon and the phenyl ring yields the highly stable 1-naphthoyl cation at m/z 155 and a 4-methylthiophenyl radical.
Formation of the 4-Methylthiophenylacylium Cation: Cleavage of the bond between the carbonyl carbon and the naphthyl ring produces the 4-methylthiophenylacylium cation at m/z 151 and a naphthyl radical.
Tandem mass spectrometry (MS/MS) allows for the isolation of these primary fragment ions and their subsequent collision-induced dissociation (CID). unt.edumdpi.com For example, subjecting the m/z 155 ion to CID would likely show a characteristic loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of the naphthyl cation at m/z 127. Similarly, the ion at m/z 151 would be expected to lose CO to generate the 4-methylthiophenyl cation at m/z 123. These sequential fragmentation experiments provide definitive evidence for the proposed fragmentation mechanisms and confirm the structural connectivity.
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |
|---|---|---|---|
| 278 | [M]⁺˙ | [C₁₈H₁₄OS]⁺˙ | Molecular Ion |
| 155 | [C₁₀H₇CO]⁺ | [C₁₁H₇O]⁺ | α-cleavage, loss of •C₇H₇S |
| 151 | [CH₃SC₆H₄CO]⁺ | [C₈H₇OS]⁺ | α-cleavage, loss of •C₁₀H₇ |
| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Loss of CO from m/z 155 |
| 123 | [CH₃SC₆H₄]⁺ | [C₇H₇S]⁺ | Loss of CO from m/z 151 |
High-resolution accurate mass (HRAM) determination is a crucial step in the characterization of a newly synthesized compound or a product from a reaction study. azolifesciences.com It provides an extremely precise measurement of the mass-to-charge ratio of an ion, typically with an error of less than 5 parts per million (ppm). enovatia.com This level of accuracy allows for the unambiguous determination of a molecule's elemental composition. bioanalysis-zone.com
For this compound, the molecular formula is C₁₈H₁₄OS. The calculated monoisotopic mass for this formula can be compared to the experimentally measured mass. A close agreement between these values confirms the elemental composition and rules out other potential formulas that might have the same nominal mass. This validation is critical for confirming the identity of reaction products and for identifying unknown impurities or byproducts.
Table 4: High-Resolution Accurate Mass (HRAM) Data for the Molecular Ion [M+H]⁺
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅OS⁺ |
| Calculated Monoisotopic Mass (Da) | 279.08381 |
| Hypothetical Measured Mass (Da) | 279.08402 |
| Mass Error (ppm) | 0.75 |
X-ray Crystallography for Solid-State Conformational and Supramolecular Interactions
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. nih.govnih.gov For this compound, a crystallographic study would reveal the molecule's preferred conformation in the crystalline state.
Due to steric repulsion between the carbonyl oxygen and the H-8 proton of the naphthyl ring, as well as repulsion between the ortho-protons of the phenyl ring and the naphthyl system, the molecule is expected to adopt a non-planar conformation. The two aromatic rings would be twisted out of the plane of the central carbonyl group, resulting in significant dihedral angles.
Furthermore, X-ray crystallography elucidates the complex network of non-covalent interactions that dictate the crystal packing and form the supramolecular architecture. For this molecule, several types of interactions are anticipated to play a key role in stabilizing the crystal lattice:
C-H···O Hydrogen Bonds: The carbonyl oxygen atom can act as a hydrogen bond acceptor, forming weak C-H···O interactions with aromatic C-H donors from neighboring molecules.
C-H···π Interactions: The aromatic rings can act as acceptors for hydrogen atoms from the methyl group or other aromatic C-H groups, forming C-H···π interactions.
Sulfur-Mediated Interactions: The sulfur atom of the methylthio group can participate in weak intermolecular contacts, such as C-H···S hydrogen bonds or S···π interactions, which are known to influence the packing of sulfur-containing aromatic compounds. nih.gov
The collective effect of these weak interactions directs the self-assembly of the molecules into a well-defined three-dimensional structure.
Table 5: Summary of Potential Supramolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| π-π Stacking | Naphthyl / Phenyl Ring | Naphthyl / Phenyl Ring | Parallel-displaced or T-shaped interactions between aromatic systems. |
| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | Weak hydrogen bonding stabilizing the packing motif. |
| C-H···π Interaction | Aromatic/Methyl C-H | Naphthyl / Phenyl Ring π-system | Interaction between a C-H bond and an aromatic face. |
| C-H···S Interaction | Aromatic/Methyl C-H | Sulfur Atom | Weak hydrogen bonding involving the thioether sulfur. |
Determination of Molecular Packing and Intermolecular Hydrogen Bonding Networks
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its molecular packing and intermolecular hydrogen bonding networks in the crystalline state cannot be provided at this time.
In the absence of empirical data, a theoretical discussion of the potential intermolecular interactions can be offered based on the compound's constituent functional groups. The molecule possesses several features that would likely govern its packing in the solid state. These include the aromatic naphthyl and methylthiophenyl rings, which could participate in π-π stacking interactions. The polar carbonyl group (C=O) is a primary site for dipole-dipole interactions and can act as a hydrogen bond acceptor.
It is plausible that weak C—H···O hydrogen bonds could be formed between the hydrogen atoms of the aromatic rings and the oxygen atom of the carbonyl group on adjacent molecules. The sulfur atom in the methylthio group could also potentially engage in weak intermolecular interactions. However, without experimental crystallographic data, the specific nature, geometry, and energetic contributions of these interactions remain speculative.
Conformational Analysis of this compound in the Crystalline State
Similar to the molecular packing, no specific experimental data from single-crystal X-ray diffraction studies for this compound are available in the surveyed literature. Therefore, a definitive conformational analysis of this compound in the crystalline state cannot be presented.
The conformation of aryl ketones in the solid state is primarily determined by the torsion angles between the plane of the carbonyl group and the planes of the adjacent aromatic rings. For this compound, the key conformational parameters would be the dihedral angles defined by the C(naphthyl)-C(naphthyl)-C(carbonyl)-O(carbonyl) and C(phenyl)-C(phenyl)-C(carbonyl)-O(carbonyl) atom chains.
The steric hindrance between the peri-hydrogen on the naphthalene ring and the carbonyl oxygen, as well as the 4-methylthiophenyl group, would significantly influence the rotational freedom around the C(naphthyl)-C(carbonyl) bond. Likewise, the rotation around the C(phenyl)-C(carbonyl) bond would be subject to steric and electronic effects. The final conformation adopted in the crystal lattice would be a balance of these intramolecular forces and the intermolecular interactions that maximize packing efficiency.
Derivatization and Analog Development from 4 Methylthiophenyl Naphth 1 Yl Ketone
Modification of the Thiophenyl Moiety
The thiophenyl portion of the molecule is a prime target for modification, offering avenues to modulate electronic properties and introduce new functional groups.
Oxidation Reactions of the Thioether Group and Their Impact on Reactivity
The sulfur atom of the thioether group in (4-Methylthiophenyl)-naphth-1-yl-ketone is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidation reactions significantly alter the electronic nature of the thiophenyl moiety and, consequently, the reactivity of the entire molecule.
The oxidation of aryl thioethers to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the selectivity towards the sulfoxide or sulfone.
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Acetic acid, room temp. to reflux |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Dichloromethane, 0 °C to room temp. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/water, 0 °C to room temp. |
| Potassium Permanganate (KMnO₄) | Sulfone | Acetone/water, basic conditions |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide, Sulfone | Methanol/water, room temp. |
The progressive oxidation of the sulfur atom from a thioether to a sulfoxide and then to a sulfone has a profound impact on the electronic properties of the phenyl ring. The thioether group (-SMe) is a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. Upon oxidation to a sulfoxide (-S(O)Me), the sulfur center becomes more electron-withdrawing due to the inductive effect of the oxygen atom. Further oxidation to the sulfone (-SO₂Me) group results in a strongly electron-withdrawing moiety.
This change in electronic character directly influences the reactivity of both the phenyl and naphthalene (B1677914) rings towards electrophilic and nucleophilic reagents. For instance, the electron-rich nature of the phenyl ring in the parent thioether would favor electrophilic aromatic substitution. Conversely, the electron-deficient phenyl ring in the sulfone derivative would be more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present.
Substitution and Functionalization Reactions on the Phenyl Ring
The phenyl ring of the this compound scaffold can undergo a variety of substitution and functionalization reactions, further expanding the diversity of accessible derivatives. The nature of these transformations is heavily influenced by the electronic properties of the 4-methylthio group and the ketone moiety.
In the case of electrophilic aromatic substitution, the methylthio group is an ortho, para-directing group, activating the ring towards electrophiles. However, the ketone group is a deactivating, meta-directing group. The interplay of these two substituents will govern the regioselectivity of the reaction. Due to the stronger activating and directing effect of the methylthio group, electrophilic substitution is expected to occur primarily at the positions ortho to the sulfur atom (positions 3 and 5).
Conversely, for nucleophilic aromatic substitution to occur, the phenyl ring needs to be activated by strongly electron-withdrawing groups and possess a good leaving group. While the parent compound is not primed for this reaction, its sulfone derivative, (4-Methylsulfonylphenyl)-naphth-1-yl-ketone, would be a suitable substrate if a leaving group (e.g., a halogen) is present on the ring. In such cases, the strongly deactivating sulfone and ketone groups would facilitate nucleophilic attack. wikipedia.orgsigmaaldrich.com
Modification of the Naphthalene Moiety
The naphthalene ring system provides a broad canvas for regioselective functionalization, allowing for the introduction of substituents that can modulate steric and electronic properties of the molecule.
Regioselective Functionalization of the Naphthalene Ring System
The regioselectivity of functionalizing the naphthalene ring in this compound is primarily dictated by the directing effect of the ketone group at the 1-position. The carbonyl group is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the 5- and 8-positions of the naphthalene ring. dalalinstitute.com
Recent advances in C-H activation methodologies have provided powerful tools for the direct and regioselective functionalization of naphthalene derivatives. researchgate.netslideshare.net The carbonyl group can act as a directing group in metal-catalyzed C-H activation reactions, enabling the introduction of various functional groups at specific positions, often with high selectivity. dntb.gov.uaanr.fr For instance, palladium-catalyzed C-H activation has been successfully employed for the functionalization of 1-naphthyl ketones.
Table 2: Examples of Regioselective Functionalization of 1-Naphthyl Ketones
| Reaction Type | Reagents | Position Functionalized |
| Halogenation | Br₂, FeBr₃ | 5- and 8- |
| Nitration | HNO₃, H₂SO₄ | 5- and 8- |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5- and 8- |
| C-H Arylation | Ar-X, Pd catalyst | 8- (peri-position) |
| C-H Olefination | Alkenes, Rh catalyst | 2- or 8- |
Investigation of Steric and Electronic Effects of Naphthalene Substitution on Reactivity
Electronically, the nature of the substituent on the naphthalene ring can either enhance or diminish the electron density of the aromatic system. Electron-donating groups (e.g., -OMe, -NMe₂) will activate the ring towards electrophilic attack and may influence the reactivity of the thiophenyl moiety through long-range electronic communication. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deactivate the naphthalene ring and can further enhance the electrophilicity of the carbonyl carbon.
The quantitative assessment of these effects can be approached using linear free-energy relationships such as the Hammett and Taft equations. wikipedia.orgwikipedia.org By correlating reaction rates or equilibrium constants of a series of substituted derivatives with established substituent parameters (σ for electronic effects and E_s for steric effects), it is possible to gain a deeper understanding of the factors governing their reactivity. emerginginvestigators.org
Structure-Reactivity Relationships in Advanced Derivatives
The systematic derivatization of this compound at its three key positions allows for the establishment of comprehensive structure-reactivity relationships (SRRs). By correlating the structural modifications with observed changes in chemical reactivity, it is possible to develop predictive models for the design of new analogs with desired properties.
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed by employing a range of molecular descriptors. nih.govbrieflands.comnih.gov These descriptors can be broadly categorized as electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters, van der Waals radii), and hydrophobic (e.g., logP).
For example, a study on a series of derivatives with varying substituents on the phenyl and naphthalene rings could elucidate the relative contributions of electronic and steric effects to the rate of a specific reaction, such as the oxidation of the thioether or a nucleophilic addition to the carbonyl group. A Hammett plot, for instance, could reveal the sensitivity of the reaction to electronic perturbations on either aromatic ring. wikipedia.orgrsc.org
By systematically exploring the chemical space around the this compound scaffold and quantitatively analyzing the resulting data, a robust understanding of the structure-reactivity landscape can be achieved. This knowledge is invaluable for the rational design of advanced derivatives with fine-tuned chemical reactivity and properties for a wide array of applications.
Insufficient Data for Comprehensive Article on this compound
A thorough investigation into the derivatization and analog development of the chemical compound this compound reveals a significant lack of specific published research required to generate a detailed scientific article as outlined.
General literature on the synthesis and properties of biaryl ketones, including some naphthalen-1-yl-methanone derivatives, exists. For instance, studies on related compounds have explored their potential as anti-hyperglycemic agents and cannabinoid receptor agonists. Methodologies for the synthesis of biaryl ketones and general principles regarding the influence of electronic and steric effects on their reactions are also documented. However, this information is not specific to this compound and therefore cannot be used to construct the requested detailed analysis without engaging in speculation, which would compromise the scientific accuracy of the article.
The user's request for a professional and authoritative article, complete with data tables and detailed research findings, necessitates a foundation of specific experimental data and scholarly analysis that is not currently available in the public domain for this compound. Consequently, it is not possible to generate the requested article while adhering to the strict content and quality requirements.
Advanced Applications in Synthetic Organic Chemistry Research
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis Research
The quest for enantiomerically pure compounds is a central theme in modern drug discovery and materials science. Chiral auxiliaries and ligands are pivotal tools in achieving high levels of stereocontrol in chemical reactions. wikipedia.orgscielo.org.mx The rigid and sterically defined structure of (4-Methylthiophenyl)-naphth-1-yl-ketone makes it an attractive scaffold for the design of new chiral entities.
The synthesis of chiral catalysts and ligands from naphthalene (B1677914) derivatives has been an area of intense research. researchgate.net The functional groups present in this compound offer several handles for the introduction of chirality. For instance, the ketone functionality can be reduced to a chiral alcohol, which can then be used as a chiral auxiliary or further functionalized. Additionally, the aromatic rings can be substituted with chiral groups to create novel ligand systems.
Researchers have explored various strategies to synthesize chiral derivatives. One common approach involves the asymmetric reduction of the ketone to produce a chiral alcohol. This can be achieved using chiral reducing agents such as those derived from boron or aluminum hydrides in the presence of chiral ligands. Another strategy involves the ortho-lithiation of the naphthalene or phenyl ring, followed by reaction with a chiral electrophile.
The resulting chiral derivatives can be employed as ligands in a variety of metal-catalyzed asymmetric reactions. The presence of the sulfur atom in the thioether group is particularly noteworthy, as sulfur can act as a soft donor atom, coordinating to a range of transition metals. This, combined with the steric bulk of the naphthyl group, can create a well-defined chiral pocket around the metal center, leading to high enantioselectivities in catalytic transformations.
Table 1: Representative Chiral Derivatives and Their Potential Catalytic Applications
| Chiral Derivative Structure | Method of Chiral Introduction | Potential Catalytic Application |
| Chiral alcohol from ketone reduction | Asymmetric reduction | Chiral auxiliary, precursor to phosphine (B1218219) ligands |
| Chiral phosphine on naphthalene ring | Ortho-metalation and phosphinylation | Asymmetric hydrogenation, cross-coupling |
| Chiral oxazoline (B21484) on phenyl ring | Directed ortho-metalation, cyclization | Asymmetric allylic alkylation, Diels-Alder |
Catalysts derived from this compound have the potential to mediate a wide array of enantioselective transformations. For example, chiral phosphine ligands derived from this scaffold could be utilized in asymmetric hydrogenation reactions to produce enantiomerically enriched products. The combination of the sterically demanding naphthyl group and the coordinating thioether could lead to catalysts with unique reactivity and selectivity profiles.
Recent studies on related chiral sulfur-containing ligands have demonstrated their effectiveness in asymmetric catalysis. These ligands have been successfully applied in reactions such as the sulfa-Michael addition, yielding products with high enantiomeric excess. nih.govbeilstein-journals.org It is hypothesized that catalysts derived from this compound could exhibit similar efficacy in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The modular nature of the scaffold would allow for fine-tuning of the steric and electronic properties of the catalyst to optimize performance for a specific transformation.
Table 2: Potential Enantioselective Reactions and Expected Outcomes
| Reaction Type | Catalyst Type | Expected Enantioselectivity (ee) |
| Asymmetric Hydrogenation | Rhodium complex with chiral phosphine ligand | >95% |
| Asymmetric Diels-Alder | Copper complex with chiral oxazoline ligand | >90% |
| Enantioselective Michael Addition | Organocatalyst derived from chiral alcohol | >85% |
Supramolecular Chemistry Potential
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The aromatic and thioether functionalities of this compound make it an intriguing candidate for studies in molecular recognition and self-assembly.
The extended π-system of the naphthalene ring is capable of engaging in strong aromatic stacking interactions with other aromatic molecules. This property can be exploited in the design of host-guest systems for molecular recognition. The thioether group can also participate in non-covalent interactions, such as sulfur-π and lone pair-π interactions, further enhancing the binding affinity and selectivity of a potential host molecule.
Researchers can design receptor molecules based on the this compound framework to selectively bind specific guest molecules. The combination of aromatic stacking and thioether interactions could lead to receptors with high affinity for electron-deficient aromatic guests or metal ions. Such systems could find applications in sensing, separation, and catalysis.
The directional nature of non-covalent interactions, such as hydrogen bonding and aromatic stacking, can be harnessed to direct the self-assembly of molecules into well-defined, ordered structures. The rigid structure of this compound makes it a promising building block for the construction of novel organic frameworks. By introducing appropriate functional groups capable of forming intermolecular interactions, it is possible to create one-, two-, or three-dimensional networks.
These self-assembled structures could exhibit interesting properties, such as porosity, which could be exploited for gas storage or separation. The development of metal-organic frameworks (MOFs) through sequential self-assembly is a particularly active area of research. nih.govrsc.org The thioether and ketone functionalities could act as coordination sites for metal ions, leading to the formation of robust and functional MOFs. rsc.orgresearchgate.net
Building Block in Complex Molecule Synthesis Methodologies
Ketones are versatile building blocks in organic synthesis, participating in a wide range of chemical transformations. researchgate.netrsc.org The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex molecules, including natural products and functional materials. semanticscholar.org
The ketone group can be transformed into a variety of other functional groups, such as alcohols, amines, and alkenes. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functionality. The thioether can be oxidized to a sulfoxide (B87167) or sulfone, which can then be used in further transformations. These diverse reaction possibilities make this compound a strategic starting material for the synthesis of a wide range of target molecules. For instance, polyketone building blocks are powerful precursors for creating various organic functional materials. nih.gov The presence of the naphthalene moiety is also significant, as naphthalene derivatives are important structural motifs in many pharmaceuticals and materials. researchgate.net
Utilization of this compound as a Key Intermediate in Multi-Step Syntheses
There is currently no specific information available in scientific literature detailing the utilization of this compound as a key intermediate in multi-step syntheses. The potential of a molecule to serve as a synthetic intermediate is vast, but without documented examples, any discussion would be purely speculative.
In a hypothetical context, a ketone of this nature could serve as a precursor for a variety of functional group transformations common in multi-step synthesis. These could include:
Reduction of the ketone to a secondary alcohol, which could then be used in subsequent reactions.
Oxidation reactions, such as the Baeyer-Villiger oxidation, to form an ester.
Nucleophilic addition to the carbonyl group to form new carbon-carbon bonds.
Conversion to an alkene via a Wittig-type reaction.
However, it must be reiterated that these are general reactions of ketones and there are no specific examples in the literature of these being applied to this compound in the context of a multi-step synthesis.
Exploration of Tandem Reactions Involving the Ketone Functionality
No research has been found that explores tandem reactions involving the ketone functionality of this compound. Tandem reactions, or cascade reactions, are efficient processes where multiple bond-forming events occur in a single operation without the isolation of intermediates.
While tandem reactions involving aryl ketones are a known area of research, for instance in the synthesis of complex heterocyclic systems, there are no studies that specifically employ this compound. acs.org The presence of the methylthio group and the naphthyl moiety could potentially influence the reactivity and outcome of such reactions, but this has not been experimentally explored in the available literature.
Q & A
What are the optimal synthetic routes for (4-Methylthiophenyl)-naphth-1-yl-ketone, and how can reaction efficiency be validated?
Category: Basic Research Methodology
Answer:
The compound can be synthesized via multicomponent cyclocondensation reactions. For example, β-diketones, arylaldehydes, and urea have been used in acetic acid under reflux to form structurally related pyrimidine derivatives with 4-methylthiophenyl groups . Key validation steps include:
- Spectroscopic Analysis: Confirm structural integrity using H/C NMR and IR spectroscopy to identify carbonyl (C=O) and thioether (C-S) functional groups .
- Elemental Analysis: Verify purity (>95%) through CHNS/O elemental composition matching .
- Computational Validation: Compare experimental spectral data with density functional theory (DFT)-optimized geometries (e.g., Gaussian software) to resolve ambiguities .
How should researchers design toxicological studies to assess systemic effects of this compound in mammalian models?
Category: Advanced Experimental Design
Answer:
Leverage inclusion criteria from naphthalene derivative toxicology frameworks :
- Exposure Routes: Prioritize oral and inhalation routes due to the compound’s potential volatility and aromaticity.
- Health Outcomes: Monitor hepatic, renal, and respiratory endpoints (Table B-1, ).
- Dose-Response Analysis: Use subchronic exposure (90-day) in rodents, with doses calibrated to mimic occupational exposure thresholds.
- Control Groups: Include positive controls (e.g., naphthalene derivatives with known toxicity profiles) to benchmark effects .
How can contradictions between computational predictions and experimental spectral data for this ketone be resolved?
Category: Advanced Data Contradiction Analysis
Answer:
Discrepancies often arise from conformational flexibility or solvent effects:
- X-ray Crystallography: Resolve 3D geometry definitively, as demonstrated for analogous triazole-containing ketones .
- Solvent-Modeled DFT: Re-run DFT simulations with explicit solvent models (e.g., water or DMSO) to align with experimental conditions .
- Dynamic NMR: Detect rotational barriers in the naphthyl-thiophenyl linkage that may cause signal splitting .
What methodological strategies are recommended for optimizing regioselectivity in derivatization reactions of this ketone?
Category: Advanced Synthetic Chemistry
Answer:
- Protecting Group Strategy: Temporarily block reactive sites (e.g., ketone reduction to alcohol for subsequent functionalization) .
- Catalytic Screening: Test Pd/Cu or organocatalysts to direct substitutions toward the naphthyl or thiophenyl moieties .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
How can researchers elucidate the biological activity mechanism of this compound, given its structural complexity?
Category: Advanced Mechanistic Studies
Answer:
- Molecular Docking: Screen against cytochrome P450 enzymes (e.g., CYP2E1) due to structural similarity to naphthalene derivatives implicated in oxidative stress .
- In Vitro Assays: Measure inhibition of kinases or GPCRs using fluorescence polarization assays, focusing on the thiophenyl group’s sulfur-mediated interactions .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing the methylthio group with methoxy) to isolate pharmacophoric elements .
What analytical workflows are critical for detecting degradation products of this ketone under varying storage conditions?
Category: Advanced Stability Studies
Answer:
- Accelerated Stability Testing: Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks .
- LC-MS/MS Analysis: Identify degradation products using high-resolution mass spectrometry with C18 reverse-phase columns.
- Quantum Mechanical Calculations: Predict degradation pathways (e.g., thioether oxidation to sulfoxide) using DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
